molecular formula C12H12Cl4Ru2 B12360492 Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi-

Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi-

Cat. No.: B12360492
M. Wt: 500.2 g/mol
InChI Key: YGXMUPKIEHNBNQ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

    Reduction: It can be reduced to form lower oxidation state complexes.

    Substitution: The compound reacts with Lewis bases to give monometallic adducts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and Lewis bases like triphenylphosphine. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- exerts its effects involves coordination to various molecular targets. In catalytic processes, the ruthenium center acts as a Lewis acid, facilitating the activation of substrates. In biological systems, the compound can interact with DNA and proteins, leading to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- can be compared with other similar compounds such as:

These similar compounds share the same basic structure but differ in their solubility and reactivity, making them suitable for different applications.

Properties

Molecular Formula

C12H12Cl4Ru2

Molecular Weight

500.2 g/mol

IUPAC Name

benzene;ruthenium(2+);tetrachloride

InChI

InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4

InChI Key

YGXMUPKIEHNBNQ-UHFFFAOYSA-J

Canonical SMILES

C1=CC=CC=C1.C1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.